钙蛋白酶抑制肽

描述

Calpain Inhibitor Peptide is a compound designed to inhibit the activity of calpains, which are calcium-dependent cysteine proteases. Calpains play a crucial role in various cellular processes, including cell motility, cell cycle progression, and apoptosis. Dysregulation of calpain activity has been implicated in numerous pathological conditions, such as neurodegenerative diseases, cardiovascular diseases, and cancer .

科学研究应用

Calpain Inhibitor Peptide has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the structure and function of calpains and their substrates.

Biology: Employed in cell biology research to investigate the role of calpains in cellular processes.

Medicine: Explored as a potential therapeutic agent for treating diseases associated with calpain dysregulation, such as neurodegenerative diseases, cardiovascular diseases, and cancer.

Industry: Utilized in the development of diagnostic assays and therapeutic interventions .

作用机制

- Specifically, Calpain Inhibitor Peptide aims to inhibit the activity of calpain isoforms, such as calpain-1 (µ-calpain) and calpain-2 (m-calpain), which are present in the brain .

- Additionally, Calpain Inhibitor Peptide enhances autophagy, promoting the clearance of these toxic protein fragments and aggregates .

Target of Action

Mode of Action

Result of Action

生化分析

Biochemical Properties

Calpain Inhibitor Peptide interacts with calpain, a proteolytic enzyme that is regulated by calcium and Calpastatin . Calpastatin acts as an endogenous calpain inhibitor, binding to the active site and inhibiting calcium-sensitive calpains . The interaction between Calpain Inhibitor Peptide and calpain is crucial for preventing calpain-mediated apoptosis in degenerating neurons .

Cellular Effects

Calpain Inhibitor Peptide has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting calpain activation, which is a key factor in the pathophysiology of neurodegeneration . This inhibition can prevent the activation of apoptotic machinery, thereby protecting neurons from degeneration .

Molecular Mechanism

At the molecular level, Calpain Inhibitor Peptide exerts its effects through binding interactions with calpain, inhibiting its enzymatic activity . This inhibition can prevent the over-activation of calpain, which is often associated with neurodegenerative diseases .

Dosage Effects in Animal Models

The effects of Calpain Inhibitor Peptide can vary with different dosages in animal models. For instance, chronic intranasal administration of the calpain inhibitor has been shown to significantly decrease the severity of gait disorders in manganese-treated rats .

Metabolic Pathways

Calpain Inhibitor Peptide is involved in the metabolic pathways of calpain, a proteolytic enzyme. It interacts with calpain, which is regulated by calcium and Calpastatin . The inhibition of calpain can affect metabolic flux and metabolite levels .

Transport and Distribution

Information on how Calpain Inhibitor Peptide is transported and distributed within cells and tissues is currently limited. Given its role as a calpain inhibitor, it is likely that it interacts with transporters or binding proteins involved in the regulation of calpain .

Subcellular Localization

Given its role in inhibiting calpain, it is likely that it is localized to areas where calpain is active

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Calpain Inhibitor Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of Calpain Inhibitor Peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into an expression vector, which is then introduced into a host organism (e.g., bacteria or yeast). The host organism produces the peptide, which is subsequently purified .

化学反应分析

Types of Reactions: Calpain Inhibitor Peptide can undergo various chemical reactions, including:

Oxidation: The peptide may be oxidized under specific conditions, leading to the formation of disulfide bonds.

Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

Substitution: Amino acid residues in the peptide can be substituted with other residues to modify its properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents.

Major Products Formed: The major products formed from these reactions include modified peptides with altered structural and functional properties .

相似化合物的比较

Leupeptin: A potent calpain inhibitor that also inhibits other proteases such as trypsin and papain.

Calpeptin: Another calpain inhibitor with similar properties to Leupeptin.

MDL-28170: A synthetic calpain inhibitor with high specificity for calpains

Uniqueness: Calpain Inhibitor Peptide is unique in its ability to selectively inhibit calpains without affecting other proteases. This selectivity is achieved through the specific binding of the peptide to the active site of calpains, making it a valuable tool for studying calpain function and developing therapeutic interventions .

属性

IUPAC Name |

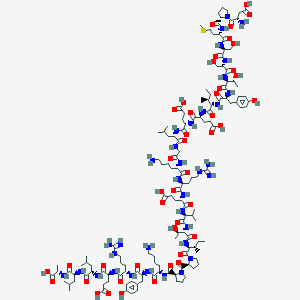

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C140H227N35O44S/c1-17-73(11)109(169-126(206)96(64-79-37-41-81(181)42-38-79)165-133(213)111(76(14)178)171-128(208)98(68-177)167-127(207)97(67-176)166-121(201)91(51-59-220-16)159-129(209)99-32-25-56-173(99)135(215)82(143)65-107(191)192)132(212)160-89(45-49-105(187)188)118(198)156-87(43-47-103(183)184)119(199)161-92(60-69(3)4)113(193)150-66-102(182)152-83(28-19-21-52-141)114(194)153-85(30-23-54-148-139(144)145)115(195)157-90(46-50-106(189)190)122(202)168-108(72(9)10)131(211)172-112(77(15)179)134(214)170-110(74(12)18-2)137(217)175-58-27-34-101(175)136(216)174-57-26-33-100(174)130(210)158-84(29-20-22-53-142)117(197)164-95(63-78-35-39-80(180)40-36-78)125(205)154-86(31-24-55-149-140(146)147)116(196)155-88(44-48-104(185)186)120(200)162-94(62-71(7)8)124(204)163-93(61-70(5)6)123(203)151-75(13)138(218)219/h35-42,69-77,82-101,108-112,176-181H,17-34,43-68,141-143H2,1-16H3,(H,150,193)(H,151,203)(H,152,182)(H,153,194)(H,154,205)(H,155,196)(H,156,198)(H,157,195)(H,158,210)(H,159,209)(H,160,212)(H,161,199)(H,162,200)(H,163,204)(H,164,197)(H,165,213)(H,166,201)(H,167,207)(H,168,202)(H,169,206)(H,170,214)(H,171,208)(H,172,211)(H,183,184)(H,185,186)(H,187,188)(H,189,190)(H,191,192)(H,218,219)(H4,144,145,148)(H4,146,147,149)/t73-,74-,75-,76+,77+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-,111-,112-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPSVIJMEZNWGW-ULDLRERSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C140H227N35O44S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583222 | |

| Record name | PUBCHEM_16157844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3136.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128578-18-7 | |

| Record name | PUBCHEM_16157844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)

![2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B141005.png)